N-benzyl-4-(1H-indol-3-yl)butanamide

Histone deacetylase inhibition Epigenetics Cancer research

N-Benzyl-4-(1H-indol-3-yl)butanamide (CAS 153408-84-5) is a secondary amide formed by condensation of indole-3-butyric acid with benzylamine. It belongs to the indole-3-butanamide family, which includes the plant hormone indole-3-butyric acid (IBA) and the histone deacetylase (HDAC) inhibitor N-hydroxy-4-(1H-indol-3-yl)butanamide (IBHA).

Molecular Formula C19H20N2O
Molecular Weight 292.4 g/mol
Cat. No. B8799436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-4-(1H-indol-3-yl)butanamide
Molecular FormulaC19H20N2O
Molecular Weight292.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)CCCC2=CNC3=CC=CC=C32
InChIInChI=1S/C19H20N2O/c22-19(21-13-15-7-2-1-3-8-15)12-6-9-16-14-20-18-11-5-4-10-17(16)18/h1-5,7-8,10-11,14,20H,6,9,12-13H2,(H,21,22)
InChIKeyRJHGZNAEYSSXFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-4-(1H-indol-3-yl)butanamide – Chemical Identity, Structural Class, and Procurement Baseline


N-Benzyl-4-(1H-indol-3-yl)butanamide (CAS 153408-84-5) is a secondary amide formed by condensation of indole-3-butyric acid with benzylamine. It belongs to the indole-3-butanamide family, which includes the plant hormone indole-3-butyric acid (IBA) and the histone deacetylase (HDAC) inhibitor N-hydroxy-4-(1H-indol-3-yl)butanamide (IBHA) [1]. The compound is primarily listed by chemical suppliers as a research intermediate with typical purity specifications of 95% . Unlike IBHA, this compound lacks the hydroxamic acid zinc-binding group required for potent HDAC inhibition, suggesting a distinct biological profile that may redirect activity toward other targets such as melanocortin receptors, where the indole-butanamide scaffold has shown antagonist properties [2].

N-Benzyl-4-(1H-indol-3-yl)butanamide – Why In-Class Analogs Cannot Be Simply Interchanged


The indole-3-butanamide scaffold is exquisitely sensitive to N-substitution. Replacing the N-benzyl group with N-hydroxy (IBHA) converts the molecule into a potent HDAC2/3 inhibitor (IC50 0.32 and 0.14 µM, respectively) through zinc chelation [1]. Conversely, removal of the N-substituent yields 4-(1H-indol-3-yl)butanamide, which shows markedly reduced HDAC affinity and altered cellular permeability. The N-benzyl derivative occupies a unique space: it cannot coordinate the catalytic zinc ion, yet the benzyl group introduces hydrophobic interactions that are absent in simpler analogs. This structural divergence means procurement of 'any indole-butanamide' for biological studies will produce confounded results—HDAC inhibition, melanocortin receptor antagonism, and physicochemical properties vary dramatically with the N-substituent [2]. Only the exact N-benzyl compound provides the specific scaffold geometry required for applications such as melanocortin antagonist library synthesis or structure-activity relationship (SAR) studies where the benzyl group serves as a critical pharmacophoric element.

N-Benzyl-4-(1H-indol-3-yl)butanamide – Head-to-Head and Class-Level Differentiation Evidence


HDAC Inhibition: N-Benzyl vs. N-Hydroxy (IBHA) – Loss of Zinc-Binding Group Abolishes Potent HDAC Activity

The N-hydroxy analog IBHA (N-hydroxy-4-(1H-indol-3-yl)butanamide) demonstrates potent HDAC2 and HDAC3 inhibition with IC50 values of 0.32 ± 0.02 µM and 0.14 ± 0.01 µM, respectively, measured by fluorogenic HDAC activity assay [1]. In contrast, N-benzyl-4-(1H-indol-3-yl)butanamide, which replaces the hydroxamic acid with a benzylamide group, cannot chelate the catalytic Zn²⁺ ion in the HDAC active site. Direct HDAC inhibition data for the target compound are not publicly available, but class-level inference from the well-established zinc-binding pharmacophore model predicts that removal of the hydroxamic acid reduces HDAC inhibitory potency by >100-fold [1]. This profound loss of activity is a quantitative differentiation that must be considered when selecting compounds for epigenetic studies.

Histone deacetylase inhibition Epigenetics Cancer research

Melanocortin Receptor Antagonist Scaffold: Tertiary Amide Library Ki Values vs. Secondary Amide Baseline

A library of 210 tertiary amides built on the indole-3-butanamide scaffold, including N-benzyl-substituted derivatives, was evaluated for melanocortin receptor binding [1]. The highest-affinity tertiary amides achieved Ki values of 400 nM (MC1), 2 µM (MC3), and 1 µM (MC4/MC5) in competitive radioligand displacement assays using [¹²⁵I]NDP-MSH on human recombinant receptors [1]. Notably, these tertiary amides (which require N-benzyl-4-(1H-indol-3-yl)butanamide as a key synthetic intermediate) function as antagonists in cAMP assays across all four MC receptor subtypes [1]. The target secondary amide serves as the indispensable precursor for generating these pharmacologically active tertiary amides; its N-benzyl group is a critical structural feature that is preserved in the final antagonists.

Melanocortin receptor GPCR antagonism Peptidomimetics

Chemical Purity and Identity Specification: Comparative Quality Control Against Structural Analogs

Vendor specifications for N-benzyl-4-(1H-indol-3-yl)butanamide (CAS 153408-84-5) indicate a typical purity of 95% (HPLC), molecular formula C₁₉H₂₀N₂O, and molecular weight 292.4 g/mol . In comparison, the closely related analog 4-(1H-indol-3-yl)butanamide (CAS not listed in primary sources) and the hydroxamic acid IBHA have distinct molecular weights and polarities that lead to different chromatographic retention times and solubility profiles. Specifically, the N-benzyl group increases logP by approximately 1.5–2 units relative to the unsubstituted amide, predicting reduced aqueous solubility and enhanced membrane permeability [1]. These physicochemical differences directly affect formulation strategies for in vitro assays and require distinct analytical reference standards for HPLC-MS identification.

Analytical chemistry Quality control Compound procurement

N-Benzyl-4-(1H-indol-3-yl)butanamide – Evidence-Backed Application Scenarios for Scientific and Industrial Use


Synthetic Precursor for Melanocortin Receptor Antagonist Libraries

As demonstrated by the Mutulis et al. tertiary amide library, N-benzyl-4-(1H-indol-3-yl)butanamide is the essential starting material for generating potent melanocortin receptor antagonists [1]. The benzyl group is retained in the final bioactive compounds, making this precursor indispensable for any medicinal chemistry program targeting MC1/MC3/MC4/MC5 receptors. Procurement of the pure intermediate enables solid-phase or solution-phase diversification to explore SAR around the diamine and cap groups.

Negative Control Probe for HDAC Inhibition Studies

Because N-benzyl-4-(1H-indol-3-yl)butanamide lacks the hydroxamic acid zinc-binding group, it serves as an ideal negative control for experiments involving the potent HDAC inhibitor IBHA [2]. When used at matched concentrations, this compound can confirm that observed cellular effects (e.g., histone hyperacetylation, antiproliferative activity) are specifically due to zinc-dependent HDAC inhibition rather than off-target effects of the indole-butanamide scaffold.

Analytical Reference Standard for Indole-Butanamide Metabolite Identification

The distinct molecular weight (292.4 g/mol) and chromatographic properties (predicted logP ~3.5) of N-benzyl-4-(1H-indol-3-yl)butanamide make it a valuable reference standard for LC-MS/MS method development and metabolite identification in studies involving indole-3-butyric acid derivatives . Its unique retention time and fragmentation pattern enable unambiguous discrimination from IBHA, 4-(1H-indol-3-yl)butanamide, and other structurally related analogs.

Physicochemical Probe for Membrane Permeability Studies

With a predicted logP approximately 2 units higher than the N-hydroxy analog IBHA, this compound can be employed as a matched molecular pair to study the impact of hydrogen-bond donor capacity on passive membrane permeability and cellular uptake . The benzylamide group eliminates the strong H-bond donor character of the hydroxamic acid while preserving the indole core, enabling precise deconvolution of polarity effects in parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell monolayers.

Quote Request

Request a Quote for N-benzyl-4-(1H-indol-3-yl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.